

A Comprehensive Spectroscopic Guide to Methyl 7-bromoquinoline-4-carboxylate

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Compound of Interest

Compound Name: Methyl 7-bromoquinoline-4-carboxylate

Cat. No.: B1465044

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Abstract

This technical guide provides an in-depth analysis of the key spectroscopic data for **Methyl 7-bromoquinoline-4-carboxylate** (CAS No: 220844-76-8), a heterocyclic compound of interest in medicinal chemistry and materials science.^{[1][2][3]} As a quinoline derivative, its structural elucidation is paramount for understanding its reactivity, potential biological activity, and role as a synthetic intermediate.^[4] This document presents a holistic interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind the observed spectral features is explained, providing researchers, scientists, and drug development professionals with a definitive reference for the characterization of this molecule and related structures.

Molecular Structure and Spectroscopic Overview

Methyl 7-bromoquinoline-4-carboxylate possesses a rigid, bicyclic aromatic core with two key functional groups: a bromine atom at the C7 position and a methyl ester at the C4 position. These features impart distinct and predictable signatures in various spectroscopic analyses.

- Quinoline Core: A fused aromatic system comprising a benzene ring and a pyridine ring. This extensive π -system dictates the chemical shifts observed in the aromatic region of the NMR spectrum.

- **Methyl Ester Group (-COOCH₃):** This group is responsible for a strong carbonyl (C=O) stretch in the IR spectrum and characteristic signals for the methyl and carbonyl carbons in the ¹H and ¹³C NMR spectra, respectively. Its fragmentation is a key pathway in mass spectrometry.
- **Bromo Substituent (-Br):** The bromine atom influences the electronic environment of the adjacent aromatic protons and carbons. Critically, its natural isotopic abundance (⁷⁹Br and ⁸¹Br) creates a signature M+2 peak in the mass spectrum, which is a definitive diagnostic tool.^[5]

Below is the annotated chemical structure, which will serve as a reference for the subsequent spectral assignments.

Caption: Labeled structure of **Methyl 7-bromoquinoline-4-carboxylate**.

Synthesis and Sample Preparation Protocol

For accurate spectroscopic analysis, the purity of the analyte is critical. **Methyl 7-bromoquinoline-4-carboxylate** is typically synthesized from its corresponding carboxylic acid, which can be prepared via established methods like the Pfitzinger or Doebner reactions.^[4]

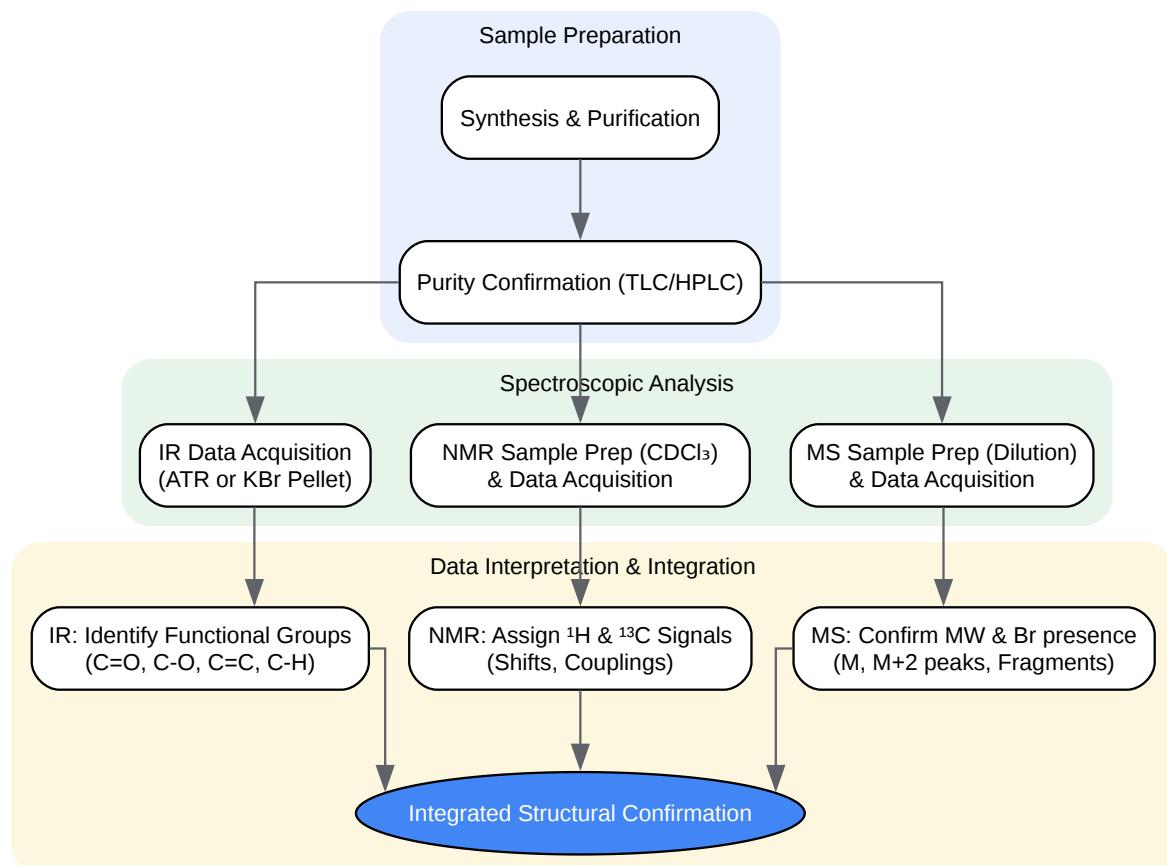
Step-by-Step Esterification:

- **Dissolution:** Suspend 7-bromoquinoline-4-carboxylic acid (1.0 eq) in anhydrous methanol (20-30 mL per gram of acid).
- **Catalysis:** Cool the suspension in an ice bath and slowly add thionyl chloride (SOCl₂) (2.0-3.0 eq) dropwise. Rationale: Thionyl chloride reacts with methanol to form HCl in situ, which protonates the carboxylic acid, and also converts the acid to a more reactive acyl chloride intermediate, accelerating the esterification process.
- **Reaction:** Remove the ice bath and heat the mixture to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.
- **Work-up:** Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

- Neutralization: Re-dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate (NaHCO_3) solution to neutralize excess acid, followed by brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent. Purify the resulting crude solid by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to yield pure **Methyl 7-bromoquinoline-4-carboxylate**. The final product should be a solid.^{[1][2]}

Integrated Spectroscopic Workflow

A robust structural confirmation relies on the synergy of multiple analytical techniques. The following workflow illustrates the logical progression from sample preparation to final data integration.



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Caption: Workflow for the spectroscopic characterization of a synthesized compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations. [6]

Interpretation of the IR Spectrum: The spectrum is dominated by absorptions from the ester group and the aromatic quinoline core.

Wavenumber (cm ⁻¹)	Intensity	Assignment	Rationale
~3100-3000	Medium-Weak	Aromatic C-H Stretch	Vibrations of C-H bonds on the quinoline ring. Absorptions above 3000 cm ⁻¹ are characteristic of sp ² C-H bonds.[7][8]
~2955	Weak	Aliphatic C-H Stretch	Symmetric and asymmetric stretching of the C-H bonds in the methyl (-CH ₃) group of the ester.[7]
~1725	Strong, Sharp	C=O Ester Stretch	This is a highly diagnostic peak for the carbonyl group. Its position indicates conjugation with the aromatic quinoline system, which lowers the frequency from a typical saturated ester (~1735 cm ⁻¹).[8][9]
~1600, ~1570, ~1480	Medium-Strong	Aromatic C=C Ring Stretch	Skeletal vibrations of the fused quinoline ring system.[10][11]
~1250, ~1100	Strong	C-O Ester Stretch	Asymmetric and symmetric C-O-C stretching vibrations of the ester functional group.[8][9]
Below 900	Medium-Strong	Aromatic C-H Out-of-Plane Bending	These peaks in the fingerprint region can

provide information about the substitution pattern of the aromatic rings.[\[10\]](#)

~700-500

Weak-Medium

C-Br Stretch

The carbon-bromine bond vibration occurs at low frequency and can be difficult to assign definitively from other peaks in the fingerprint region.

[\[12\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. Analyses are typically performed in a deuterated solvent such as deuteriochloroform (CDCl_3).

^1H NMR Spectroscopy

The ^1H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity), and their relative quantities (integration).

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~9.1	d	1H	H-2	This proton is adjacent to the electronegative nitrogen and is strongly deshielded. It appears as a doublet due to coupling with H-3.
~8.5	d	1H	H-8	This proton is ortho to the bromine atom and shows a characteristic doublet coupling to H-6.
~8.3	s	1H	H-5	This proton is a singlet (or a very narrow doublet) as its primary coupling would be a small meta-coupling to H-6 and H-8.
~7.8	dd	1H	H-6	This proton is coupled to both H-5 (meta) and H-8 (ortho), resulting in a doublet of doublets.

~7.6	d	1H	H-3	Coupled to H-2, resulting in a doublet. It is less deshielded than H-2.
~4.0	s	3H	-OCH ₃	The three protons of the methyl ester group are equivalent and have no adjacent protons, resulting in a sharp singlet. This is a key diagnostic signal.

Note: Predicted chemical shifts are estimates. The actual spectrum may show slight variations. The residual solvent peak for CDCl₃ appears at δ 7.26 ppm.[13]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Chemical Shift (δ , ppm)	Assignment	Rationale
~166	C=O (Ester)	The carbonyl carbon is highly deshielded and appears far downfield. This is a characteristic chemical shift for an ester carbonyl.[14][15]
~150-120	Quinoline C	The nine carbons of the quinoline ring appear in the aromatic region. Specific assignments are complex, but C-2, C-4, and C-8a, being adjacent to nitrogen or part of the fusion, are typically downfield.
~125	C-7 (C-Br)	The carbon directly bonded to the bromine atom is observed in the aromatic region. Its chemical shift is influenced by the halogen's electronegativity and heavy atom effect.
~53	-OCH ₃	The methyl carbon of the ester appears in the aliphatic region, a typical value for a methyl ester.

Note: The CDCl₃ solvent peak appears as a triplet centered at δ 77.16 ppm.[14] Quaternary carbons (C-4, C-4a, C-7, C-8a) will typically show weaker signals than protonated carbons.

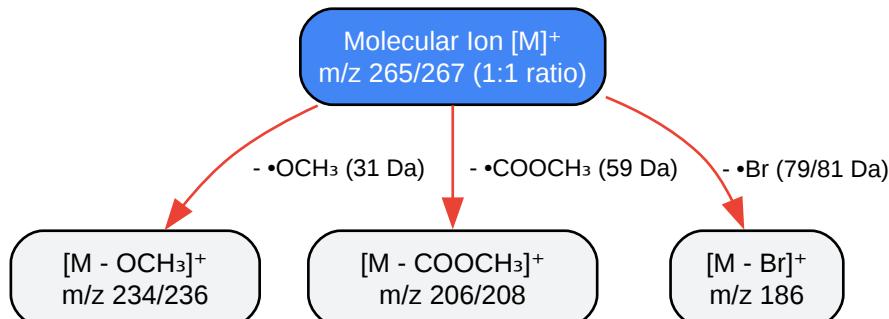
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation patterns.[16][17] For halogenated compounds, MS is particularly powerful.

Interpretation of the Mass Spectrum: The most critical feature in the mass spectrum of **Methyl 7-bromoquinoline-4-carboxylate** is the molecular ion region.

m/z Value	Assignment	Rationale
~265 & ~267	$[M]^+$ & $[M+2]^+$	These two peaks represent the molecular ion. Bromine has two stable isotopes, ^{79}Br and ^{81}Br , in an approximate 1:1 natural abundance. ^{[5][18]} This results in two molecular ion peaks separated by 2 m/z units, with nearly equal intensity (a "doublet"). This pattern is definitive proof of the presence of a single bromine atom in the molecule. ^{[5][19]}
~234 & ~236	$[M - \text{OCH}_3]^+$	Corresponds to the loss of a methoxy radical ($\bullet\text{OCH}_3$, 31 Da). The bromine isotope pattern is retained in this fragment.
~206 & ~208	$[M - \text{COOCH}_3]^+$	Corresponds to the loss of the entire carbomethoxy radical ($\bullet\text{COOCH}_3$, 59 Da). The bromine isotope pattern is retained.
186	$[M - \text{Br}]^+$	Loss of a bromine radical ($\bullet\text{Br}$, 79 or 81 Da). This fragment will appear as a single peak, not a doublet.
127	$[\text{C}_9\text{H}_6\text{N}]^+$	Represents the quinoline ring fragment after loss of both the bromine and the ester group.

The expected fragmentation pathways and the iconic bromine isotope pattern are visualized below.



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Caption: Key fragmentation pathways for **Methyl 7-bromoquinoline-4-carboxylate**.

Conclusion

The collective evidence from IR, NMR, and MS provides an unambiguous structural confirmation of **Methyl 7-bromoquinoline-4-carboxylate**.

- IR spectroscopy confirms the presence of the key ester (C=O at $\sim 1725 \text{ cm}^{-1}$) and aromatic functionalities.
- NMR spectroscopy elucidates the precise arrangement of all hydrogen and carbon atoms, confirming the 7-bromo and 4-carboxylate substitution pattern on the quinoline core.
- Mass spectrometry verifies the molecular weight (266.09 g/mol) and definitively proves the presence of a single bromine atom through the characteristic 1:1 ratio of the $[M]^+$ and $[M+2]^+$ peaks.

This guide serves as a validated reference, empowering researchers to confidently identify and characterize this compound in their scientific endeavors.

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